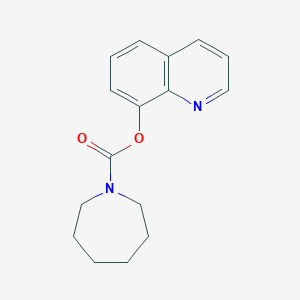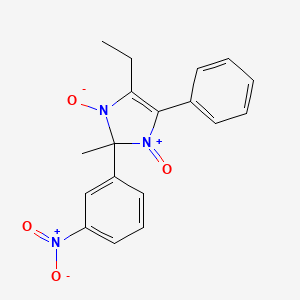![molecular formula C17H24N2O2 B4019504 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)
2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves reacting substituted anilines with chlorobutanoyl chloride in aqueous basic medium, followed by coupling with various piperazines in polar aprotic medium. This approach yields a range of substituted phenylpropanamides, showcasing a common synthetic strategy for this class of compounds, which could be applicable for the synthesis of 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide (H. Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide often reveals a complex architecture, including centrosymmetrically related cations and large voids that accommodate anions and water molecules, forming supramolecular motifs. Crystallographic analysis shows that protonation typically occurs on the piperidine ring (M. Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds can vary widely. For instance, the reaction between halogenated hydrocarbons and dimethylamine hydrochloride produces target molecules with specific structural features confirmed by various spectroscopic methods. These compounds can participate in weak hydrogen bonding, affecting their solubility and reactivity (Bai et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and melting points, are significantly influenced by the molecular structure. For example, the fused piperidine and cyclohexane rings in some compounds adopt specific conformations that affect their overall physical properties (S. Jothivel & S. Kabilan, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, can be influenced by the compound's structure. Some compounds exhibit promising biological activities, such as inhibitory potential against enzymes, due to their specific molecular configurations (H. Khalid et al., 2014). The electronic structure, as determined by spectroscopic profiling, provides insights into the chemical behavior of these molecules, including their absorption properties and potential biological activities (S. Aayisha et al., 2019).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-10-6-5-9-13(14)15(20)19-11-7-4-8-12-19/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUVZOYJJWCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)
![3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019425.png)
![ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4019433.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)
![N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide](/img/structure/B4019442.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide](/img/structure/B4019454.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)
![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)

![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)
![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)

![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)